REACTION_CXSMILES
|
Cl[S:2]([C:5]1[CH:14]=[C:13]2[C:8]([C:9]([Cl:16])=[CH:10][N:11]=[C:12]2[Cl:15])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[NH3:17]>>[Cl:15][C:12]1[C:13]2[C:8](=[CH:7][CH:6]=[C:5]([S:2](=[O:4])(=[O:3])[NH2:17])[CH:14]=2)[C:9]([Cl:16])=[CH:10][N:11]=1
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C1=CC=C2C(=CN=C(C2=C1)Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was azeotroped with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc and water
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C2=CC=C(C=C12)S(N)(=O)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.35 mmol | |
AMOUNT: MASS | 98 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |